molecular formula C11H10Cl2O3 B067391 3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride CAS No. 175136-00-2

3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride

Cat. No.: B067391
CAS No.: 175136-00-2
M. Wt: 261.10 g/mol
InChI Key: LUJOUFWJHFXYKV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride typically involves the reaction of 3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

  • Dissolve 3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enoic acid in an appropriate solvent such as dichloromethane.
  • Add thionyl chloride dropwise to the solution while maintaining the temperature below 0°C.
  • Reflux the reaction mixture for several hours until the evolution of gas ceases.
  • Remove the solvent under reduced pressure to obtain the crude product.
  • Purify the product by recrystallization or column chromatography.

Chemical Reactions Analysis

3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enoic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include bases like pyridine for substitution reactions and acidic or basic aqueous solutions for hydrolysis.

Scientific Research Applications

Overview

3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride is classified as an acyl chloride, characterized by its reactive carbonyl group. Its molecular formula is C11H10ClO3, and it has a molecular weight of approximately 261.10 g/mol. The compound features a chloro-substituted phenyl group and two methoxy groups, which enhance its reactivity and utility in synthetic chemistry.

Organic Chemistry

In organic synthesis, this compound serves as a versatile intermediate for constructing more complex organic molecules. For example:

  • It is used in the synthesis of heterocyclic compounds such as 2-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline and 3-(2-chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,5-diphenylcyclopenta-2,4-dienone , showcasing its utility in creating biologically relevant structures .

Biochemical Applications

The compound is utilized for modifying biomolecules to study their structure and function. This modification can help elucidate biochemical pathways and interactions within biological systems.

Medicinal Chemistry

In medicinal chemistry, this compound plays a role in the development of potential pharmaceutical compounds. Its structural features may contribute to the design of drugs targeting specific biological pathways or diseases.

Industrial Applications

The compound is also significant in the production of specialty chemicals and materials. Its reactivity allows it to be used in various industrial processes where specific chemical transformations are required.

Comparison with Similar Compounds

3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride can be compared with other acyl chlorides such as:

The uniqueness of this compound lies in its specific substitution pattern on the aromatic ring, which imparts distinct reactivity and properties.

Biological Activity

3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride, also known as 3-(2-chloro-3,4-dimethoxyphenyl)acryloyl chloride, is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the compound's biological activity, mechanism of action, and relevant research findings.

  • Molecular Formula : C11H10ClO3
  • Molecular Weight : 261.1 g/mol
  • CAS Number : 175136-00-2
  • Physical State : Liquid at room temperature, with a melting point of 80-82 °C and a boiling point of approximately 344.9 °C .

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:

  • Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution reactions with amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters.
  • Biochemical Pathways : It is involved in the degradation of tryptophan via indoleamine 2,3-dioxygenase (IDO), which plays a role in immune response modulation and inflammation.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives showed efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. Notably, some derivatives exhibited submicromolar activity against these pathogens, indicating their potential as therapeutic agents .

Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines. For instance, derivatives based on this structure have been synthesized and tested for their ability to induce apoptosis in cancer cells while maintaining low cytotoxicity to normal cells . This selectivity is crucial for developing effective cancer therapies.

Case Studies

  • Synthesis and Evaluation of Antimicrobial Activity :
    • A series of 4-chlorocinnamanilides were synthesized from similar structures and evaluated for their antibacterial efficacy. The study found that compounds derived from this compound demonstrated a broader spectrum of action compared to other derivatives .
  • Anticancer Studies :
    • In a study focusing on the synthesis of novel amide derivatives from acryloyl chlorides, compounds similar to this compound were shown to inhibit cancer cell proliferation effectively. The research highlighted the potential for these compounds in drug development aimed at treating various cancers .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings include:

Modification Effect on Activity
Addition of electron-withdrawing groupsIncreased antibacterial efficacy
Alteration of the aromatic ring structureEnhanced anticancer properties
Variation in alkyl chain lengthModulation of lipophilicity and bioavailability

Properties

IUPAC Name

3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O3/c1-15-8-5-3-7(4-6-9(12)14)10(13)11(8)16-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJOUFWJHFXYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC(=O)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379313
Record name 3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-00-2
Record name 3-(2-Chloro-3,4-dimethoxyphenyl)-2-propenoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175136-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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